Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Description

Properties

IUPAC Name |

1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrClO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYMFYMYJVSPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Br)Cl)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659827 | |

| Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189099-56-7 | |

| Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, a versatile organophosphorus compound with significant potential in organic synthesis and drug discovery. We will delve into its chemical structure, a detailed, field-proven synthetic pathway, and its analytical characterization. This document is intended to serve as a practical resource, empowering researchers to confidently synthesize and utilize this valuable chemical entity.

Unveiling the Molecular Architecture: The Structure of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

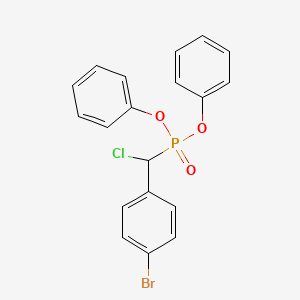

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, with the CAS number 189099-56-7, is a multifaceted molecule featuring a central phosphorus atom in a phosphonate ester scaffold. Its structure is characterized by a benzyl group substituted with both a bromine and a chlorine atom at the alpha-carbon, and two phenyl groups attached to the phosphorus atom via oxygen atoms.

Key Structural Features:

-

Phosphonate Core: The pentavalent phosphorus atom is double-bonded to an oxygen atom and single-bonded to two phenoxy groups and the alpha-carbon of the benzyl group. This core is fundamental to the molecule's reactivity and its utility in introducing the phosphoryl group into other molecules.

-

Halogenated Benzyl Group: The presence of a bromine atom on the phenyl ring and a chlorine atom at the benzylic position provides two reactive sites for further chemical transformations, such as cross-coupling reactions.[1]

-

Diphenyl Ester: The two phenyl ester groups influence the compound's solubility, stability, and electronic properties.

The systematic IUPAC name for this compound is 1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene.[2]

Molecular Formula: C₁₉H₁₅BrClO₃P[2]

Molecular Weight: 437.65 g/mol [1]

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

The Synthetic Blueprint: A Two-Step Approach to Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

The synthesis of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate can be efficiently achieved through a robust two-step process. This pathway leverages the well-established Pudovik reaction to form a key α-hydroxyphosphonate intermediate, which is subsequently chlorinated to yield the final product.[3][4] This approach is favored for its reliability and the commercial availability of the starting materials.

Overall Synthetic Scheme:

Caption: Overall synthetic workflow for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

Step 1: Synthesis of Diphenyl (4-bromophenyl)(hydroxy)methylphosphonate via the Pudovik Reaction

The initial step involves the nucleophilic addition of diphenyl phosphite to 4-bromobenzaldehyde. This reaction, a classic example of the Pudovik reaction, proceeds under base catalysis to form the α-hydroxyphosphonate intermediate.[3][4]

Reaction Mechanism:

The reaction is initiated by the deprotonation of diphenyl phosphite by a base (e.g., triethylamine) to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the desired α-hydroxyphosphonate.[3]

Caption: Mechanism of the Pudovik Reaction.

Experimental Protocol:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add diphenyl phosphite (1.05 eq).

-

Add a catalytic amount of a base, such as triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to afford Diphenyl (4-bromophenyl)(hydroxy)methylphosphonate as a white solid.

Step 2: Chlorination of the α-Hydroxyphosphonate Intermediate

The second and final step is the conversion of the hydroxyl group of the intermediate to a chlorine atom. This is effectively achieved using thionyl chloride (SOCl₂). This reaction typically proceeds via an Sₙi (substitution nucleophilic internal) mechanism, which results in the retention of stereochemistry at the alpha-carbon.[5][6]

Reaction Mechanism (Sₙi):

The alcohol (the α-hydroxyphosphonate) attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated alkyl chlorosulfite. Deprotonation by a weak base (like the displaced chloride ion or pyridine, if added) gives the alkyl chlorosulfite intermediate. This intermediate then collapses, with the lone pair on the oxygen of the sulfinyl group assisting in the departure of sulfur dioxide and the internal delivery of the chlorine atom to the carbocationic center.[6]

Caption: Simplified SNi mechanism for the chlorination step.

Experimental Protocol:

-

Dissolve the Diphenyl (4-bromophenyl)(hydroxy)methylphosphonate (1.0 eq) in a dry, aprotic solvent such as dichloromethane or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the cooled solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure to yield the crude Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

-

The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅BrClO₃P | [2] |

| Molecular Weight | 437.65 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity (Typical) | >95% | |

| Monoisotopic Mass | 435.96307 Da (Predicted) | [2] |

| [M+H]⁺ (m/z) | 436.97035 (Predicted) | [2] |

| [M+Na]⁺ (m/z) | 458.95229 (Predicted) | [2] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and a characteristic signal for the alpha-methine proton. The protons on the 4-bromophenyl ring will likely appear as two doublets. The protons of the two phenoxy groups will exhibit complex multiplets in the aromatic region. The alpha-methine proton (CH-Cl) signal is expected to be a doublet due to coupling with the phosphorus atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 19 carbon atoms. The carbon atoms of the aromatic rings will resonate in the typical downfield region (120-150 ppm). The alpha-carbon, being attached to both chlorine and phosphorus, will have a characteristic chemical shift and will show coupling to the phosphorus atom.

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a crucial technique for characterizing organophosphorus compounds. A single signal is expected for the phosphorus atom in Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, and its chemical shift will be indicative of the phosphonate environment.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

P=O stretching (strong, ~1250-1300 cm⁻¹)

-

P-O-C (aryl) stretching (~1150-1250 cm⁻¹ and ~950-1050 cm⁻¹)

-

C-Cl stretching (~600-800 cm⁻¹)

-

C-Br stretching (~500-600 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted m/z values for various adducts are provided in the table above.[2]

Applications and Future Directions

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical modifications. It can serve as a precursor for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a building block for the development of novel bioactive compounds.

-

Agrochemicals: In the synthesis of new pesticides and herbicides.

-

Materials Science: For the creation of novel phosphorus-containing polymers and materials with unique properties.

The dual halogenation provides opportunities for sequential or differential functionalization, making it a powerful tool for constructing complex molecular architectures.

References

- Pudovik, A. N. (1950s). The Pudovik reaction. Grokipedia.

- Organic Syntheses Procedure. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114.

- PubChem. (n.d.).

- Organic Syntheses Procedure. (2004). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses, 81, 223.

- Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. (2023). MDPI.

- MySkinRecipes. (n.d.).

- Tokyo Chemical Industry. (n.d.).

- Excellent visualization of SNi mechanism (also neighboring group participation, chemistry anim

- Wikipedia. (n.d.). Pudovik reaction. Wikipedia.

- Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. (2020). MDPI.

- Wikipedia. (n.d.). SNi. Wikipedia.

- Master Organic Chemistry. (2023, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate. Tokyo Chemical Industry (India) Pvt. Ltd..

- Synthesis and Reactions of α-Hydroxyphosphon

- ResearchGate. (n.d.). Synthesis and characterization of α‐aminophosphonates.

- The Organic Chemistry Tutor. (2021, February 25). SN1 Reaction Mechanism. YouTube.

- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2016).

- Preparation, characterization and antifungal properties of 2-(alpha-arylamino phosphon

- 31 Phosphorus NMR. (n.d.). nmr-analysis.com.

- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). MDPI.

- Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. (2012). The Royal Society of Chemistry.

- Synthesis and Characterization of α-(Arylaminothiocarbonyloxy)hydrocarbylphosphonates. (2006). Journal of the Chinese Chemical Society.

- LabSolu. (n.d.).

Sources

An In-Depth Technical Guide to the NMR Spectral Data of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate. In the absence of experimentally acquired spectra in the public domain, this document leverages advanced predictive algorithms and comparative analysis with analogous structures to offer a robust and scientifically grounded interpretation of the expected ¹H, ¹³C, and ³¹P NMR spectra. This whitepaper is designed to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a comprehensive understanding of the structural features of this molecule as elucidated by modern spectroscopic techniques.

I. Introduction to Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a multifaceted organic compound containing phosphorus, with the chemical formula C₁₉H₁₅BrClO₃P.[1][2] Its molecular structure features a central phosphorus atom bonded to a 4-bromobenzyl group, a chlorine atom, and two phenoxy groups. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding its precise chemical structure is paramount for its effective utilization, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will delve into the predicted NMR spectral characteristics of this compound, providing a foundational understanding for its identification and characterization.

II. Molecular Structure and Predicted NMR Correlations

The chemical structure of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is pivotal to interpreting its NMR spectra. The asymmetric carbon atom (α-carbon) bonded to four different groups (4-bromophenyl, chlorine, hydrogen, and the diphenylphosphonate moiety) renders this molecule chiral.

Figure 2: Key ¹H NMR correlations for the title compound.

IV. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of electronegative atoms (Br, Cl, O) and the phosphorus atom will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 55 - 60 | Cα | The α-carbon is attached to a chlorine and a phosphorus atom, causing a substantial downfield shift. The signal is expected to be a doublet due to coupling with the phosphorus atom (¹JP-C). |

| ~ 120 - 130 | Phenyl (O-Ph) & 4-Bromophenyl | The aromatic carbons of the phenoxy and 4-bromophenyl groups will resonate in this region. The carbon attached to the bromine (C4) will be shifted upfield due to the heavy atom effect. |

| ~ 130 - 135 | Phenyl (O-Ph) & 4-Bromophenyl | This region will contain the remaining aromatic carbon signals. |

| ~ 150 - 155 | Phenyl (C-O) | The ipso-carbons of the phenoxy groups, directly attached to oxygen, are expected to be the most downfield of the aromatic signals. These will likely appear as doublets due to coupling with the phosphorus atom. |

V. Predicted ³¹P NMR Spectral Data

³¹P NMR is a crucial technique for characterizing organophosphorus compounds. A single signal is expected for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, and its chemical shift provides valuable information about the electronic environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ 15 - 25 | Singlet (proton-decoupled) | P | The chemical shift is characteristic of a tetracoordinated phosphonate ester. The exact position will be influenced by the electron-withdrawing effects of the attached chloro- and bromo-substituted benzyl group and the two phenoxy groups. In a proton-coupled spectrum, this signal would be further split by the α-proton. |

VI. Experimental Protocol for NMR Data Acquisition (Hypothetical)

To obtain high-quality NMR spectra of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

-

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic regions.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Use an external standard of 85% phosphoric acid (0 ppm).

-

Fewer scans are typically required compared to ¹³C NMR due to the 100% natural abundance of ³¹P.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale using the TMS signal for ¹H and ¹³C spectra and the external phosphoric acid standard for the ³¹P spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Figure 3: A generalized workflow for NMR data acquisition and processing.

VII. Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H, ¹³C, and ³¹P NMR spectral data for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate. By leveraging predictive tools and drawing comparisons with structurally related compounds, a detailed and scientifically sound interpretation of the expected spectra has been presented. This information is intended to aid researchers in the unambiguous identification and characterization of this important synthetic intermediate, thereby facilitating its application in the advancement of chemical and pharmaceutical research. The provided hypothetical experimental protocol offers a practical framework for the future acquisition of empirical NMR data for this compound.

VIII. References

-

PubChem. (n.d.). Diphenyl 4-bromo-alpha-chlorobenzylphosphonate. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a halogenated organophosphorus compound with significant utility as a synthetic intermediate in medicinal and materials chemistry.[1] As a member of the α-halobenzylphosphonate class, its structure is primed for diverse chemical transformations, making it a valuable building block for introducing complex phosphoryl groups into target molecules.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, analytical characterization, and its applications in the development of novel bioactive molecules.

Core Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The fundamental properties of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate are summarized below.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅BrClO₃P | [2][3] |

| Molecular Weight | 437.65 g/mol | [1][2][3] |

| CAS Number | 189099-56-7 | [2][3] |

| Synonym | 4-Bromo-α-chlorobenzylphosphonic Acid Diphenyl Ester | |

| Appearance | White to almost white powder or crystals | |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended); moisture-sensitive and should be stored under an inert gas. |

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a synthesized compound. The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are essential for interpreting results.

| Adduct | Predicted m/z |

| [M+H]⁺ | 436.97035 |

| [M+Na]⁺ | 458.95229 |

| [M-H]⁻ | 434.95579 |

| [M+NH₄]⁺ | 453.99689 |

| [M+K]⁺ | 474.92623 |

| Data sourced from PubChem CID 44630008.[4] |

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, the creation of α-chlorobenzylphosphonates generally follows a well-established chemical pathway. A plausible and common method is the Pudovik reaction or a related nucleophilic addition of a phosphite to an aldehyde, followed by chlorination.

Conceptual Synthesis Workflow

The synthesis can be logically broken down into two primary stages: formation of the α-hydroxyphosphonate followed by conversion to the α-chlorophosphonate.

Caption: Conceptual workflow for the synthesis of the target compound.

Expertise & Causality: Why These Steps?

-

Stage 1: Nucleophilic Addition: The reaction is initiated by a base catalyst which deprotonates the diphenyl phosphite, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This specific aldehyde is chosen as the precursor to install the required 4-bromophenyl moiety. The resulting tetrahedral intermediate is then protonated (typically during workup) to yield the stable α-hydroxyphosphonate. This step is a classic and efficient method for forming the crucial carbon-phosphorus bond.

-

Stage 2: Nucleophilic Substitution: The hydroxyl group of the intermediate is a poor leaving group. Therefore, it must be converted into a better one. A chlorinating agent like thionyl chloride (SOCl₂) is highly effective for this purpose. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the final α-chloro phosphonate. This transformation is crucial as the resulting α-chloro group is an excellent leaving group, making the final product a versatile reagent for further synthetic modifications.

Applications in Drug Discovery and Organic Synthesis

The true value of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate lies in its functionality as a versatile synthetic intermediate.[1] Its structure contains multiple reaction sites, enabling the construction of complex molecular architectures.

Key Synthetic Roles

-

Introduction of Phosphoryl Groups: The primary function of this reagent is to introduce the diphenylphosphoryl group into organic molecules.[1] Phosphorylation is a key strategy in medicinal chemistry to improve the pharmacological properties of small molecules.[5]

-

Horner-Wadsworth-Emmons (HWE) Reagent Precursor: The α-chloro group can be readily displaced to form a phosphonate ylide (carbanion). This ylide is a key intermediate in the HWE reaction, a widely used method for synthesizing alkenes with high stereoselectivity. The 4-bromophenyl moiety allows for the creation of brominated stilbene derivatives, which are precursors for numerous pharmaceutical targets.

-

Cross-Coupling Reactions: The bromo-functional group on the phenyl ring is a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage modification of the aromatic ring, providing rapid access to a library of complex analogues for structure-activity relationship (SAR) studies.

-

Development of Bioactive Molecules: This compound serves as a reagent in the synthesis of novel kinase inhibitors and other enzyme modulators, which are critical targets in modern drug development.[1]

Experimental Protocol: Conceptual Horner-Wadsworth-Emmons Reaction

This protocol outlines the steps for using the title compound as a precursor in a typical HWE olefination reaction. This is a self-validating system where the successful formation of the alkene product confirms the reactivity and utility of the phosphonate.

Objective: Synthesize a 4-bromostilbene derivative via the HWE reaction.

Methodology:

-

Arbuzov Reaction (Precursor Formation):

-

React Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate with a suitable nucleophile (e.g., triethyl phosphite) to form the corresponding phosphonate ylide precursor. This step is often performed in a dry, aprotic solvent under an inert atmosphere.

-

-

Ylide Generation:

-

Dissolve the resulting phosphonate ester in a dry solvent (e.g., THF) and cool to a low temperature (e.g., -78°C).

-

Add a strong, non-nucleophilic base (e.g., NaH, LDA) dropwise to deprotonate the α-carbon, forming the reactive ylide. The formation of the ylide is often indicated by a color change.

-

-

Olefination:

-

Slowly add a solution of an aldehyde or ketone (the electrophile) in the same solvent to the ylide solution at low temperature.

-

Allow the reaction to stir for a specified time while gradually warming to room temperature.

-

-

Workup and Purification:

-

Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate the desired alkene.

-

Caption: Workflow of a Horner-Wadsworth-Emmons olefination reaction.

Safety and Handling

As a laboratory chemical, Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate requires careful handling to ensure user safety.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

Conclusion

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a highly functionalized and valuable reagent for chemical synthesis. Its combination of a reactive α-chloro group, a modifiable aromatic bromine, and a diphenylphosphonate moiety provides chemists with a powerful tool for constructing complex molecules. Its primary utility as a precursor for HWE reagents and in the direct introduction of phosphoryl groups makes it particularly relevant to drug discovery programs aimed at developing novel therapeutics, such as kinase inhibitors. Proper handling and an understanding of its reactivity are essential for leveraging its full synthetic potential.

References

- Vertex AI Search Result

- Santa Cruz Biotechnology, Inc.

- MySkinRecipes, Diphenyl 4-Bromo-α-chlorobenzylphosphon

- PubChemLite, Diphenyl 4-bromo-alpha-chlorobenzylphosphon

- Tokyo Chemical Industry (India) Pvt. Ltd.

- ResearchGate, Development and Clinical Applic

Sources

Methodological & Application

Application Notes and Protocols for the Stereoselective Olefination of Aldehydes using Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Introduction: A Specialized Reagent for Halogenated Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] This reaction typically employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, simplifying purification.[2] While the classical HWE reaction often favors the formation of the thermodynamically more stable (E)-alkene, significant efforts have been dedicated to modifying the phosphonate reagent to control the stereochemical outcome of the olefination.[3]

This application note details the protocol for a specialized HWE reagent, Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate , and elucidates its application in the stereoselective synthesis of vinyl halides. The presence of two distinct halogen atoms on the α-carbon of the phosphonate allows for a nuanced reactivity profile, offering a strategic advantage in the synthesis of halogenated stilbene derivatives and other vinyl halides. These products are valuable intermediates in cross-coupling reactions, natural product synthesis, and materials science. This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and the underlying scientific principles that govern its stereoselectivity.

Mechanistic Insights: The Role of α,α-Dihalo Substitution

The reaction of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate with aldehydes proceeds via the established Horner-Wadsworth-Emmons pathway. The key steps are:

-

Deprotonation: A strong base abstracts the acidic α-proton from the phosphonate, generating a phosphonate-stabilized carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus atom to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and diphenyl phosphate.

The stereochemical outcome of the HWE reaction is determined during the formation and collapse of the oxaphosphetane intermediate.[4] With α,α-dihalo phosphonates, the reaction can be directed towards the synthesis of vinyl halides. The differential leaving group ability of the two halogens (in this case, bromide and chloride) and the steric and electronic properties of the phosphonate and aldehyde substituents influence which halogen is eliminated and the resulting stereochemistry of the double bond.

It is hypothesized that the preferential elimination of one halide over the other, coupled with the thermodynamic stability of the resulting alkene, dictates the final product. The bulky diphenyl phosphonate group, in conjunction with the 4-bromobenzyl moiety, plays a crucial role in influencing the stereochemical course of the reaction.

Caption: Generalized Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

-

Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Argon or nitrogen gas inlet

-

Ice bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Silica gel for column chromatography

-

Detailed Step-by-Step Methodology: Synthesis of a Representative Vinyl Halide

This protocol describes a general procedure for the olefination of an aromatic aldehyde. Reaction conditions may require optimization for specific substrates.

-

Preparation of the Reaction Vessel:

-

A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with argon or nitrogen gas.

-

Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is weighed and added to the flask. The mineral oil can be removed by washing with anhydrous hexanes under an inert atmosphere, followed by careful decantation.

-

Anhydrous THF is added to the flask via syringe to create a slurry.

-

-

Formation of the Phosphonate Carbanion:

-

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in a separate, dry flask under an inert atmosphere.

-

The phosphonate solution is added dropwise to the stirred NaH slurry at 0 °C (ice bath).

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, and the solution may become colored, indicating the formation of the carbanion.

-

-

Olefination Reaction:

-

The aldehyde (1.0 equivalent) is dissolved in anhydrous THF in a separate, dry flask under an inert atmosphere.

-

The aldehyde solution is added dropwise to the carbanion solution at 0 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up Procedure:

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.[3]

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.[3]

-

-

Purification:

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl halide.

-

Caption: A streamlined workflow for the olefination protocol.

Quantitative Data and Reaction Parameters

The following table provides a summary of typical reaction parameters. These should be considered as a starting point and may require optimization for different aldehyde substrates.

| Parameter | Recommended Value | Rationale |

| Stoichiometry | ||

| Phosphonate:Aldehyde | 1.0 : 1.0 | Ensures complete consumption of the aldehyde. |

| Base (NaH) | 1.2 equivalents | A slight excess of base ensures complete deprotonation of the phosphonate. |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents and intermediates. |

| Temperature | ||

| Carbanion Formation | 0 °C | Controls the rate of deprotonation and minimizes side reactions. |

| Aldehyde Addition | 0 °C to Room Temperature | Initial low temperature controls the exothermic addition, followed by warming to drive the reaction to completion. |

| Reaction Time | 2 - 12 hours | Substrate dependent; monitored by TLC. |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization.

-

Reaction Monitoring: The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the vinyl halide product are indicative of a successful reaction.

-

Product Characterization: The structure and stereochemistry of the purified product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is diagnostic of the alkene geometry (typically, J_trans > J_cis).

-

Byproduct Removal: A key advantage of the Horner-Wadsworth-Emmons reaction is the formation of a water-soluble phosphate byproduct.[2] The aqueous work-up procedure is designed to efficiently remove this byproduct, simplifying the purification of the desired olefin.

Conclusion and Field-Proven Insights

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a specialized reagent for the stereoselective synthesis of vinyl halides via the Horner-Wadsworth-Emmons reaction. The protocol outlined in this application note provides a robust starting point for researchers in synthetic chemistry and drug development. The precise control over the stereochemistry of the resulting vinyl halide is a significant advantage, as this functionality allows for further synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions. The choice of a strong, non-nucleophilic base such as sodium hydride is critical for efficient carbanion formation. Furthermore, strict adherence to anhydrous and inert reaction conditions is paramount to prevent quenching of the carbanion and ensure high yields. The diphenyl ester moiety of the phosphonate is known to influence the stereoselectivity of the reaction, and in this case, it is expected to contribute to the controlled formation of the desired vinyl halide isomer.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Ando, K., Oishi, T., Hirama, M., Ohno, H., & Ibuka, T. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6823. [Link]

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]

-

Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

Sources

Application Notes and Protocols: Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate for Advanced C-C Bond Formation

Introduction: A Versatile Reagent for Modern Organic Synthesis

In the landscape of contemporary drug discovery and development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular architecture. Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate has emerged as a highly valuable reagent for the stereoselective synthesis of vinyl halides and other complex olefinic structures. Its utility is primarily demonstrated through the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method that offers significant advantages over the classical Wittig reaction.[1][2] The resulting 4-bromostilbene derivatives are pivotal intermediates in medicinal chemistry, frequently incorporated into molecules targeting a wide range of diseases.[3][4][5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, including its synthesis, mechanistic rationale in C-C bond formation, detailed experimental protocols, and its applications in the synthesis of biologically relevant molecules.

Reagent Profile and Synthesis

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a stable, crystalline solid that can be handled under normal laboratory conditions. The presence of both a bromine atom on the aromatic ring and a chlorine atom at the alpha-position to the phosphorus atom provides multiple points for functionalization, making it a versatile building block.

-

Arbuzov Reaction: The initial step involves the reaction of 4-bromobenzyl bromide with a slight excess of triphenyl phosphite. The reaction proceeds via a classical Michaelis-Arbuzov rearrangement to yield Diphenyl 4-bromobenzylphosphonate.

-

Alpha-Halogenation: The benzylic proton of the resulting phosphonate is acidic and can be selectively abstracted by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures. Quenching the resulting carbanion with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would then furnish the desired Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern olefination chemistry, enabling the formation of alkenes from phosphonate carbanions and carbonyl compounds.[1][2][8] The phosphonate carbanion, generated by the deprotonation of the alpha-proton of the phosphonate ester with a suitable base, is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[9]

The key steps of the HWE reaction mechanism are as follows:

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphoryl group, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring. This step is often the rate-determining step of the reaction.[8]

-

Elimination: The oxaphosphetane collapses, yielding the desired alkene and a water-soluble phosphate byproduct.

A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[8][9] This selectivity is attributed to the steric interactions in the transition state leading to the oxaphosphetane intermediate, which favors the anti-periplanar arrangement of the bulky substituents.[8]

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate in the synthesis of bioactive compounds

Application Note: Strategic Utilization of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate in Medicinal Chemistry

Executive Summary & Strategic Value

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (DBCBP) (CAS: 189099-56-7) represents a high-value "lynchpin" scaffold for drug discovery. Unlike standard phosphonate reagents, DBCBP possesses dual-electrophilic potential and orthogonal functional handles :

-

The

-Chloro Phosphonate Core: A tunable electrophile for -

The 4-Bromoaryl Handle: A site ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification of the pharmacophore.

This guide details the synthesis of DBCBP and its application in generating

Chemical Architecture & Mechanism

To utilize DBCBP effectively, one must understand its reactivity profile. The electron-withdrawing nature of the diphenoxyphosphoryl group

Mechanistic Pathway: The Divergent Synthesis

The utility of DBCBP lies in its ability to serve as a branch point.

-

Path A (Nucleophilic Substitution): Reaction with primary/secondary amines yields

-aminophosphonates.[1] -

Path B (Cross-Coupling): The aryl bromide remains intact during phosphonate manipulation, allowing subsequent biaryl formation.

Figure 1: Divergent synthetic pathways utilizing DBCBP as a core scaffold. The reagent allows for sequential functionalization at the alpha-carbon and the aryl ring.

Experimental Protocols

Protocol A: Synthesis of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Rationale: While commercially available, in-house synthesis ensures freshness, which is critical as

Reagents:

-

4-Bromobenzaldehyde (1.0 eq)

-

Diphenyl phosphite (1.0 eq)

-

Thionyl chloride (

) (1.5 eq) -

Triethylamine (

) (Catalytic) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Pudovik Reaction (Formation of Hydroxy-Intermediate):

-

Dissolve 4-bromobenzaldehyde (10 mmol) and diphenyl phosphite (10 mmol) in dry DCM (20 mL).

-

Add

(0.5 mmol) dropwise at -

Stir at Room Temperature (RT) for 4–6 hours.

-

Self-Validation Point: Monitor TLC. The disappearance of the aldehyde spot and appearance of a polar spot indicates the formation of

-hydroxyphosphonate.

-

-

Chlorination:

-

Cool the reaction mixture containing the hydroxy-phosphonate to

. -

Add

(15 mmol) dropwise (Caution: Gas evolution -

Reflux the mixture for 2–3 hours.

-

Evaporate solvent and excess

under reduced pressure. -

Purification: Recrystallize from Hexane/Ethyl Acetate or use flash chromatography (Silica gel).

-

Yield Expectation: 85–92% Characterization (Validation):

- NMR: Shift from ~15 ppm (Hydroxy) to ~12 ppm (Chloro).

-

NMR: The methine proton (

Protocol B: Synthesis of Bioactive -Aminophosphonates

Rationale: Direct nucleophilic substitution is preferred over the Kabachnik-Fields reaction here because it avoids the use of acidic catalysts that might affect sensitive substrates, and it guarantees the retention of the phosphonate ester groups.

Reagents:

-

DBCBP (Synthesized in Protocol A) (1.0 eq)

-

Primary Amine (e.g., Morpholine, Aniline derivatives) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) or -

Acetonitrile (

) or DMF

Step-by-Step Methodology:

-

Setup: Dissolve DBCBP (1.0 mmol) in

(5 mL). -

Addition: Add

(2.0 mmol) followed by the amine (1.2 mmol). -

Reaction: Reflux at

for 6–12 hours.-

Note: Sterically hindered amines may require longer times or DMF at

.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Column chromatography (Ethyl Acetate/Hexane gradient).

Self-Validating Troubleshooting Table:

| Observation | Potential Cause | Corrective Action |

| No Reaction (TLC) | Steric hindrance of amine | Switch solvent to DMF; add KI (Finkelstein catalyst) to generate transient Iodo-phosphonate. |

| Multiple Spots | Hydrolysis of P-O-Ph ester | Ensure anhydrous conditions; avoid strong aqueous bases during workup. |

| Incomplete substitution | Increase temperature; check amine nucleophilicity. |

Data Presentation & Bioactivity Context

The resulting

Comparative Bioactivity Potential (Literature Aggregation):

| Compound Class | Target Mechanism | Potential Application |

| Transition State Inhibitor (Proteases) | Antitumor (MCF-7 cell lines), Antiviral | |

| Biaryl Phosphonates | Kinase Binding Pocket Affinity | Anti-inflammatory, Kinase Inhibitors |

| Vinyl Phosphonates | Michael Acceptors | Covalent Inhibitors |

Advanced Workflow: Suzuki Coupling (Post-Amination)

To utilize the "4-bromo" handle after amination:

-

Dissolve the

-aminophosphonate (from Protocol B) in Toluene/Water (4:1). -

Add Aryl Boronic Acid (1.5 eq),

(5 mol%), and -

Reflux under Argon for 12 hours.

-

Result: A biaryl

-aminophosphonate library member.

Figure 2: Simplified mechanistic flow for the nucleophilic substitution of the chlorine atom by an amine.

References

-

Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (Product Data). Tokyo Chemical Industry (TCI) / Santa Cruz Biotechnology. CAS: 189099-56-7.[2][3]

-

Synthesis of

-Aminophosphonates via Kabachnik-Fields and Substitution Reactions. Amira, A., et al. ChemistrySelect, 2021. (Review of synthetic routes including nucleophilic substitution of -

Reactions of

-Hydroxyphosphonates with Thionyl Chloride. Master Organic Chemistry / ResearchGate Archives. (General mechanism of -

Bioactivity of

-Aminophosphonates. Reddy, C.D., et al. European Journal of Medicinal Chemistry. (Antitumor activity of phosphonates derived from substituted benzaldehydes). -

Arbuzov and HWE Reagents. PubChem Compound Summary: Diphenyl 4-bromo-alpha-chlorobenzylphosphonate.

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Reactions with Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate

Welcome to our dedicated technical support center for Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to provide a deeper understanding of the underlying chemical principles governing these reactions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the application of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of vinyl bromides.

Question 1: I am observing low to no yield of my desired vinyl bromide product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in a Horner-Wadsworth-Emmons reaction involving Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate can stem from several factors, primarily related to the generation and reactivity of the phosphonate carbanion and the stability of the reactants and products.

Potential Causes and Solutions:

-

Incomplete Deprotonation: The acidity of the alpha-proton in your phosphonate is crucial for carbanion formation. While the alpha-chloro group enhances acidity, inefficient deprotonation is a common pitfall.

-

Base Selection: Stronger bases are generally required for less acidic phosphonates. However, for this substrate, a moderately strong, non-nucleophilic base is recommended to avoid side reactions. Sodium hydride (NaH) is a common choice, but if you observe decomposition, consider milder conditions. The Masamune-Roush conditions, employing lithium chloride (LiCl) with a weaker base like DBU (1,8-diazabicycloundec-7-ene), can be effective for base-sensitive substrates.[1][2]

-

Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. However, if you suspect incomplete carbanion formation, allowing the reaction to slowly warm to room temperature after the addition of the base might be beneficial.[3]

-

Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard. Ensure your solvent is rigorously dried, as any trace of water will quench the carbanion.

-

-

Side Reactions of the Phosphonate: The presence of both a chloro and a bromo substituent introduces the possibility of undesired reactions.

-

Elimination of HCl: The alpha-chloro group could potentially be eliminated under strongly basic conditions, leading to the formation of a vinylphosphonate, which may or may not be reactive towards your aldehyde. Using a less hindered, strong base at low temperatures can mitigate this.

-

Aryl Bromide Reactivity: While aryl bromides are generally stable under HWE conditions, highly reactive organometallic species formed from strong, nucleophilic bases (like organolithiums) could potentially react with the C-Br bond. Sticking to hydride bases or hindered amide bases is advisable.

-

-

Aldehyde Quality: Ensure your aldehyde is pure and free of any corresponding carboxylic acid, which would be quenched by the base. Distillation or chromatography of the aldehyde prior to use is recommended.

-

Reaction Time and Temperature: The addition of the aldehyde to the pre-formed carbanion is usually done at low temperatures.[3] If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol for Improved Yield:

-

Flame-dry a round-bottom flask under a stream of inert gas (Argon or Nitrogen).

-

Add Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate (1.0 eq.) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add a solution of the aldehyde (1.0-1.2 eq.) in anhydrous THF dropwise.

-

Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Proceed with aqueous workup and extraction.

Question 2: The reaction is working, but I am getting a mixture of E and Z isomers of the vinyl bromide. How can I improve the stereoselectivity?

Answer:

The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity with stabilized ylides. However, the presence of the alpha-chloro group can influence the stereochemical outcome.

Factors Influencing Stereoselectivity:

-

Nature of the Phosphonate: The diphenyl phosphonate ester groups, being electron-withdrawing, generally favor the formation of the E-isomer. The alpha-chloro group also contributes to the stabilization of the ylide, which should enhance E-selectivity.[4]

-

Reaction Conditions:

-

Cation Effect: The nature of the metal cation can influence the transition state geometry. Lithium cations are known to sometimes favor Z-olefins in modified HWE reactions, whereas sodium and potassium cations typically lead to higher E-selectivity. If you are using an organolithium base, switching to NaH or KHMDS might improve the E/Z ratio.

-

Temperature: Higher reaction temperatures generally favor the thermodynamically more stable E-isomer.[3] If your reaction is proceeding at very low temperatures, allowing it to warm to room temperature or slightly above may increase the proportion of the E-alkene.

-

-

Aldehyde Structure: The steric bulk of the aldehyde can also play a role. Bulkier aldehydes tend to give higher E-selectivity.

Strategies for Enhancing E-Selectivity:

-

Use Sodium or Potassium Bases: Employ NaH or KHMDS for deprotonation.

-

Optimize Temperature: After the initial low-temperature addition of the aldehyde, consider allowing the reaction to proceed at room temperature or even gentle heating (e.g., 40-50 °C in THF) while monitoring for product formation and decomposition.

-

Still-Gennari Conditions for Z-Selectivity: If the Z-isomer is the desired product, employing Still-Gennari conditions could be beneficial. This involves using a phosphonate with highly electron-withdrawing groups (like trifluoroethyl esters, which is not our case, but the principle applies) in combination with a potassium base (like KHMDS) and a crown ether (like 18-crown-6) in THF at low temperatures.[3][4] This modification kinetically favors the formation of the Z-alkene.

Workflow for Optimizing Stereoselectivity:

Caption: Decision workflow for optimizing stereoselectivity.

Question 3: I am having difficulty purifying my final vinyl bromide product. What are the common impurities and the best purification methods?

Answer:

Purification challenges often arise from the removal of the phosphate byproduct and any unreacted starting materials or side products.

Common Impurities:

-

Diphenyl Phosphate Byproduct: This is the main byproduct of the HWE reaction.

-

Unreacted Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate: If the reaction did not go to completion.

-

Unreacted Aldehyde: If an excess was used or the reaction was incomplete.

-

Side Products: From potential elimination or other undesired reactions.

Purification Strategies:

-

Aqueous Workup: The diphenyl phosphate byproduct is water-soluble, especially after quenching with a mild acid, and can be largely removed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing the organic layer with water and brine.[5]

-

Column Chromatography: This is the most effective method for separating the desired vinyl bromide from the remaining phosphonate starting material and other organic impurities.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is usually effective. The less polar vinyl bromide should elute before the more polar phosphonate starting material.

-

-

Recrystallization: If the vinyl bromide is a solid, recrystallization can be a highly effective purification technique.[6]

-

Solvent Selection: Test various solvents or solvent mixtures (e.g., ethanol, methanol, hexanes/ethyl acetate) to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

-

Table 1: Typical Elution Order in Silica Gel Chromatography

| Compound | Polarity | Typical Eluent System (Hexanes/EtOAc) |

| Vinyl Bromide Product | Low | 98:2 to 90:10 |

| Unreacted Aldehyde | Moderate | 80:20 to 70:30 |

| Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | High | 70:30 to 50:50 |

| Diphenyl Phosphate Byproduct | Very High | Remains at baseline or removed in workup |

Frequently Asked Questions (FAQs)

Q1: How should I store and handle Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate?

A1: This reagent is a solid that should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) as it can be moisture-sensitive. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Q2: Can I use other bases besides NaH for the deprotonation?

A2: Yes, other strong, non-nucleophilic bases can be used. Potassium hexamethyldisilazide (KHMDS) and lithium diisopropylamide (LDA) are common alternatives. For base-sensitive substrates, the combination of a weaker base like DBU with LiCl (Masamune-Roush conditions) is a good option.[1][2]

Q3: What is the expected stereochemical outcome of the reaction?

A3: For stabilized phosphonates like this one, the thermodynamically favored (E)-alkene is generally the major product.[3][4] However, as discussed in the troubleshooting guide, reaction conditions can be tuned to influence the E/Z ratio.

Q4: Can this reagent be used with ketones as well as aldehydes?

A4: Yes, the phosphonate carbanion generated from this reagent is generally nucleophilic enough to react with ketones, although the reactions may be slower and require higher temperatures compared to aldehydes.[4]

Q5: My reaction seems to stall before completion. What can I do?

A5: If your reaction stalls, it could be due to several factors. Ensure your reagents and solvent are completely anhydrous. You could try adding a second portion of the base to regenerate any carbanion that may have been quenched. A slight increase in reaction temperature can also help to drive the reaction to completion, but this should be done cautiously while monitoring for byproduct formation.

Visualizing the Horner-Wadsworth-Emmons Reaction

The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

- Horner–Wadsworth–Emmons reaction. In Wikipedia; 2023.

- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department; 2023.

- Horner-Wadsworth-Emmons Reaction. NROChemistry.

- The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.

- Horner-Wadsworth-Emmons reaction. YouTube; 2020.

- Horner-Wadsworth-Emmons reaction. YouTube; 2018.

- Horner-Wadsworth-Emmons (HWE) Reaction.

- Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.

- Phosphonate synthesis by substitution or phosphonyl

- A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones.

- Synthesis of α-brominated phosphonates and their application as phosph

- A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step.

- Visible Light Photo-Arbuzov Reaction of Aryl Bromides and Trialkyl Phosphites Yielding Aryl Phosphonates.

- Synthesis and Reactions of α-Hydroxyphosphon

- Michaelis–Arbuzov reaction. In Wikipedia; 2023.

- Green phosphonate chemistry – Does it exist? RSC Publishing; 2024.

- The Hydrolysis of Phosphinates and Phosphon

- Radical Arbuzov Reaction. CCS Chemistry.

- Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosph

- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.

- Green chemical synthesis of α-hydroxyphosphonates.

- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC; 2020.

- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers; 2020.

- The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars Repository.

- ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene.

- Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase. PubMed.

- Can any body suggest synthesis of 9-bromo 4-ene nonoic acid ?

Sources

Technical Support Center: Purification of Products from Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of products from reactions involving Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The target compound, Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate, is typically synthesized in a two-step process. The initial step involves the Pudovik reaction (or a similar nucleophilic addition) of diphenyl phosphite with 4-bromobenzaldehyde to form the intermediate, Diphenyl 4-bromo-alpha-hydroxybenzylphosphonate.[1][2][3] This intermediate is then chlorinated, often using a reagent like thionyl chloride or oxalyl chloride, to yield the final product.

A thorough understanding of this synthetic route is critical for anticipating potential impurities that may complicate purification.

Diagram of the Synthetic Pathway and Potential Impurities:

Caption: Synthetic pathway and common impurities.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

Q1: After aqueous work-up, I have a persistent emulsion. How can I break it?

A1: Emulsions are common when dealing with phosphorus-containing compounds and can be caused by the presence of partially soluble byproducts or residual base.

-

Initial Steps:

-

Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

-

Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

-

-

Advanced Troubleshooting:

-

Filtration through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help to break up the microscopic droplets that form the emulsion.

-

Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as a small volume of methanol to a dichloromethane extraction.

-

Q2: My TLC plate shows multiple spots, and I'm unsure which is my product. How can I identify the product spot?

A2: Identifying your product on a TLC plate is crucial for developing an effective purification strategy.

-

Staining Techniques: The product and phosphorus-containing impurities can often be visualized using specific stains.

-

Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. The α-hydroxy intermediate will likely show a strong spot, while the starting aldehyde will also be visible. The final product may show a weaker spot.

-

Ceric Ammonium Molybdate (CAM) Stain: This is a good general stain for organophosphorus compounds, which often appear as blue or green spots upon heating.

-

-

Comparative TLC: Run a TLC with the crude reaction mixture alongside spots of your starting materials (diphenyl phosphite and 4-bromobenzaldehyde) if they are available. The product spot should have a different Rf value from the starting materials. The α-hydroxy intermediate is typically more polar (lower Rf) than the final α-chloro product.

Table 1: Typical Rf Values for Key Compounds

| Compound | Typical Polarity | Expected Rf (Hexane:EtOAc 3:1) |

| 4-Bromobenzaldehyde | Less Polar | High |

| Diphenyl Phosphite | Moderately Polar | Medium-High |

| Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | Moderately Polar | Medium |

| Diphenyl 4-bromo-alpha-hydroxybenzylphosphonate | More Polar | Low |

Q3: I'm struggling to separate the product from the unreacted diphenyl phosphite by column chromatography. What can I do?

A3: Co-elution of the product with unreacted diphenyl phosphite is a common challenge due to their similar polarities.

-

Solvent System Optimization:

-

Fine-tuning the Eluent: A slight adjustment to the polarity of your eluent can make a significant difference. Try gradually decreasing the proportion of the more polar solvent (e.g., from hexane:ethyl acetate 2:1 to 3:1 or even 4:1).

-

Introducing a Different Solvent: Incorporating a small amount of a third solvent, such as dichloromethane, can alter the selectivity of the separation.

-

-

Alternative Purification Techniques:

-

Oxidative Quench: A more advanced technique involves the selective oxidation of the residual phosphite. However, this should be approached with caution as it may affect the desired product.

Q4: My purified product appears to be degrading over time, as evidenced by a changing ³¹P NMR spectrum. What is happening and how can I prevent it?

A4: Diphenyl phosphonate esters can be susceptible to hydrolysis, especially in the presence of moisture.[5][6] The α-chloro group can also be labile.

-

Cause of Degradation: The likely cause is hydrolysis of the P-OPh bonds, leading to the formation of the corresponding phosphonic acid. The presence of trace amounts of acid or base can catalyze this degradation.

-

Prevention and Storage:

-

Thorough Drying: Ensure your final product is rigorously dried under high vacuum to remove all traces of water and volatile acids (like HCl from the chlorination step).

-

Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.

-

Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of any potential decomposition.

-

III. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate?

A: The pure compound is typically a white to almost white powder or crystalline solid.

Q: What are the key safety precautions when handling this compound?

A: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is known to be a skin and eye irritant. It is also moisture-sensitive.

Q: What is the typical ³¹P NMR chemical shift for the starting diphenyl phosphite?

A: The ³¹P NMR chemical shift for diphenyl phosphite is typically around 0.82 ppm.[7]

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques is recommended:

-

³¹P NMR: This is the most direct method for assessing the purity of phosphorus-containing compounds.[8][9] A pure sample should show a single sharp peak.

-

¹H NMR: This will confirm the structure of the organic backbone and can reveal the presence of proton-containing impurities.

-

HPLC: High-performance liquid chromatography can provide a quantitative measure of purity.

-

Melting Point: A sharp melting point is a good indicator of a pure crystalline solid.

IV. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate using silica gel column chromatography.

Workflow for Column Chromatography Purification:

Caption: Workflow for column chromatography.

Step-by-Step Methodology:

-

Preparation of the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and remove the solvent under reduced pressure to obtain a free-flowing powder. This dry loading method generally results in better separation.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

-

Loading the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample during elution.

-

Elution: Begin eluting with a non-polar solvent system (e.g., hexane:ethyl acetate 5:1). Gradually increase the polarity of the eluent (e.g., to 3:1) to elute the compounds. The less polar impurities will elute first, followed by the product, and then the more polar impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC.[10]

-